

Measuring the Efficacy of AWT020 in Preclinical Models: Application Notes and Protocols

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These application notes provide a comprehensive overview of the preclinical efficacy of AWT020, a novel bifunctional fusion protein combining an anti-PD-1 antibody with an engineered IL-2 mutein.[1][2][3] The protocols outlined below detail the key methodologies used to evaluate the potent anti-tumor activity and favorable safety profile of AWT020 in preclinical settings.

Introduction to AWT020

AWT020 is designed to overcome the limitations of existing cancer immunotherapies by selectively delivering a potent IL-2 signal to PD-1 expressing tumor-infiltrating lymphocytes (TILs).[1][2] This targeted approach aims to enhance the expansion and effector function of tumor-specific T cells while minimizing the systemic toxicities associated with high-dose IL-2 therapy.[1][2][4] The engineered IL-2 component has attenuated binding to the IL-2 receptor alpha subunit (CD25), thereby reducing the activation of regulatory T cells (Tregs) and eosinophils.[4] Preclinical studies have demonstrated that AWT020 is superior to anti-PD-1 monotherapy, IL-2 monotherapy, or their combination in both anti-PD-1-sensitive and -resistant tumor models.[1][5][6][7][8]

Summary of Preclinical Efficacy Data

The anti-tumor activity of a mouse surrogate of AWT020 (mAWT020) has been evaluated in multiple syngeneic tumor models. The following tables summarize the key efficacy data.



Table 1: Anti-Tumor Efficacy of mAWT020 in Syngeneic Mouse Models

Tumor Model	Cancer Type	Efficacy Endpoint	mAWT020 Treatment	Outcome
MC38	Colon Carcinoma	Complete Response (CR)	0.3 mg/kg, single dose	100% CR[3]
CT26	Colon Carcinoma	Complete Response (CR)	Not specified	70% CR[3]
B16F10	Melanoma	Tumor Growth Inhibition (TGI)	Not specified	>90% TGI[3]
EMT6	Breast Carcinoma	Tumor Growth Inhibition (TGI)	Not specified	>90% TGI[3]

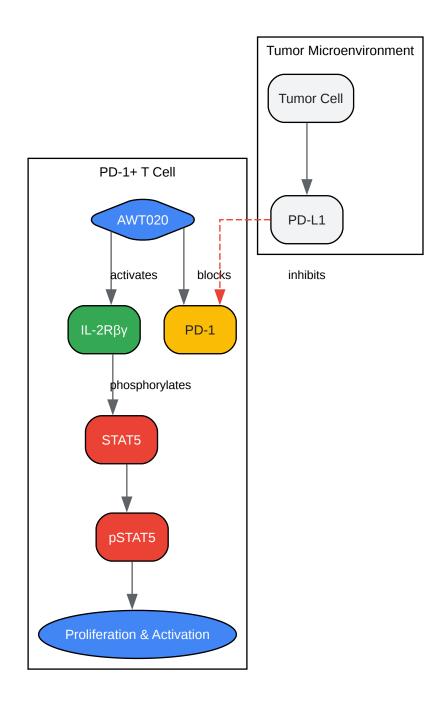
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes

Treatment Group	Cell Population	Change in Population
mAWT020	Tumor-Infiltrating CD8+ T cells	Significant expansion[3]
mAWT020	Peripheral T cells	Minimal effects[3]
mAWT020	NK cells	Minimal effects[3]

Signaling Pathway and Mechanism of Action

AWT020's mechanism of action involves a dual approach of blocking the PD-1 inhibitory pathway and providing a targeted IL-2 signal to PD-1 expressing T cells. This leads to enhanced STAT5 phosphorylation (pSTAT5) and subsequent proliferation and activation of tumor-specific CD8+ T cells.





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Caption: AWT020 blocks the PD-1/PD-L1 inhibitory axis and activates IL-2 signaling in PD-1+ T cells.

Experimental Protocols

The following protocols provide a framework for assessing the preclinical efficacy of AWT020.



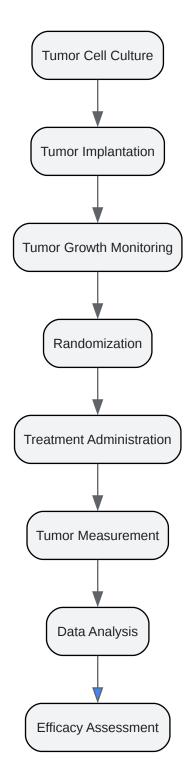
Protocol 1: In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models

This protocol describes the methodology for evaluating the in vivo anti-tumor efficacy of mAWT020 in a subcutaneous tumor model.

- 1. Cell Culture and Tumor Implantation:
- Culture MC38 colon carcinoma cells in appropriate media until they reach the desired confluence.
- Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (1 x 10^6 cells) into the flank of C57BL/6 mice.
- 2. Animal Grouping and Treatment:
- · Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice/group):
- Vehicle (PBS)
- αPD-1 antibody
- IL-2
- αPD-1 antibody + IL-2
- mAWT020 (various dose levels)
- Administer treatments as specified (e.g., intraperitoneally or intravenously) according to the desired dosing schedule.
- 3. Tumor Measurement and Data Analysis:
- Measure tumor dimensions at least twice a week using calipers.
- Calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.



 Analyze the data to determine tumor growth inhibition (TGI) and the number of complete responses (CR).



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Caption: Workflow for in vivo preclinical efficacy studies of AWT020.



Protocol 2: In Vitro STAT5 Signaling Assay

This assay measures the activation of the IL-2 signaling pathway by assessing the phosphorylation of STAT5 in PD-1 expressing cells.

1. Cell Preparation:

- Use a PD-1 expressing T-cell lymphoma cell line (e.g., HUT78) or activated primary human T cells.
- Culture the cells in appropriate media.

2. Treatment:

- Seed the cells in a 96-well plate.
- Treat the cells with various concentrations of AWT020, control antibodies, or IL-2 for a specified time (e.g., 15-30 minutes).
- 3. Cell Staining and Flow Cytometry:
- Fix and permeabilize the cells using appropriate buffers.
- Stain the cells with a fluorescently labeled antibody against phosphorylated STAT5 (pSTAT5).
- Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of pSTAT5.

4. Data Analysis:

- Quantify the MFI of pSTAT5 for each treatment group.
- Compare the pSTAT5 levels induced by AWT020 to the control groups.

Protocol 3: Human PBMC Proliferation Assay

This protocol assesses the ability of AWT020 to induce the proliferation of specific immune cell subsets.

1. PBMC Isolation and Activation:



- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
- Activate the T cells within the PBMC population using anti-CD3 and anti-CD28 antibodies.

2. Treatment:

- Culture the activated PBMCs in the presence of various concentrations of AWT020, control antibodies, or IL-2 for several days (e.g., 3-5 days).
- 3. Cell Proliferation Measurement:
- Stain the cells with proliferation dyes (e.g., CFSE or CellTrace Violet) before treatment.
- After the treatment period, stain the cells with antibodies against cell surface markers (e.g., CD3, CD8, PD-1) to identify different T-cell subsets.
- Analyze the cells by flow cytometry to measure the dilution of the proliferation dye, which indicates cell division.
- 4. Data Analysis:
- Determine the percentage of proliferating cells within each T-cell subset for each treatment group.
- Compare the proliferative capacity induced by AWT020 to the control groups.

Safety and Tolerability

Preclinical studies in cynomolgus monkeys have shown that AWT020 is well-tolerated with a good safety profile.[3] Single doses up to 10 mg/kg were well-tolerated and demonstrated a long half-life.[3] This favorable safety profile is attributed to the targeted delivery of IL-2 to the tumor microenvironment, which minimizes systemic exposure and activation of peripheral immune cells.[1][2]

Conclusion

The preclinical data strongly support AWT020 as a promising next-generation cancer immunotherapy. Its innovative design allows for potent, targeted anti-tumor activity while mitigating the toxicities associated with conventional IL-2 therapy. The protocols outlined in these application notes provide a robust framework for further investigation and development of AWT020 and similar targeted immunotherapies.



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